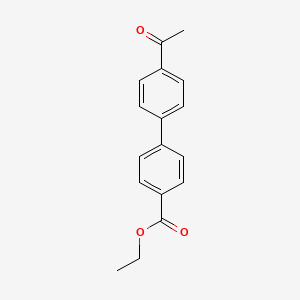

Ethyl 4-(4-acetylphenyl)benzoate

Beschreibung

Contextualization within Biphenyl (B1667301) and Benzoate (B1203000) Ester Chemistry

Ethyl 4-(4-acetylphenyl)benzoate belongs to the class of biphenyl compounds and is also a benzoate ester. The biphenyl structure consists of two phenyl rings linked together, providing a rigid and electronically versatile framework. nih.gov This core structure is prevalent in various fields, including medicinal chemistry and materials science. nih.gov

The benzoate ester portion of the molecule is formed from the condensation of benzoic acid and an alcohol. ebi.ac.uk Esters are a significant class of organic compounds known for their diverse applications. fiveable.me The combination of the biphenyl and benzoate ester functionalities in one molecule creates a unique chemical entity with specific properties.

Significance of Acetyl and Ester Moieties in Organic Synthesis and Material Science

The acetyl group, with the structure -COCH₃, is a fundamental functional group in organic chemistry. wikipedia.org Its presence in a molecule can significantly influence its physical and chemical properties. In organic synthesis, acetylation, the process of adding an acetyl group, is a common reaction. organic-chemistry.org Acetylation can alter a molecule's ability to cross biological barriers, a property utilized in pharmaceutical chemistry. wikipedia.org In material science, acetylated compounds, such as acetylated starch, are used to modify properties like swelling power and stability, finding applications in food products and drug delivery systems. mdpi.com

The ester group (-COO-) is another crucial functional group in organic chemistry. lumenlearning.com Esterification, the formation of an ester, is a widely used reaction in both laboratory and industrial settings. fiveable.me Esters are known for their characteristic smells and are used as solvents and in the synthesis of various materials. fiveable.me The presence of an ester moiety can impact a molecule's reactivity and intermolecular interactions. mdpi.com

Overview of Current Research Trends in Structurally Related Compounds

Research on compounds structurally related to this compound, such as biphenyl derivatives and phenyl benzoates, is active and diverse. Biphenyl derivatives are investigated for their applications in pharmaceuticals, dyes, and materials with specific electronic properties. nih.gov Fluorinated biphenyls, for instance, are utilized in the development of liquid crystal displays (LCDs) and organic light-emitting diodes (OLEDs). nih.gov

Phenyl benzoate-based and biphenyl-based liquid crystalline monomers are another area of significant research. researchgate.net These materials can be polymerized to create polymers with well-defined mechanical and electro-optical properties. researchgate.net The study of their thermal properties, such as phase change temperatures and enthalpies of fusion, is crucial for their application in high-temperature scenarios. researchgate.net

Furthermore, the synthesis of various benzoate esters and their derivatives is a continuous focus of research, with studies exploring their potential as organogelators for applications like oil spill remediation. mdpi.com The synthesis and characterization of these molecules often involve a range of spectroscopic techniques to determine their structure and properties. mdpi.com

Identification of Research Gaps and Future Perspectives for this compound

While research on the broader classes of biphenyls and benzoate esters is extensive, specific investigations into this compound itself appear to be less common in publicly available literature. Much of the available information pertains to its role as a chemical intermediate or a cataloged compound for laboratory use. cymitquimica.comsigmaaldrich.com

A significant research gap exists in the detailed characterization of the physicochemical properties of this compound and the exploration of its potential applications. Future research could focus on:

Synthesis and Optimization: Developing more efficient and scalable synthesis methods for this compound.

Material Science Applications: Investigating its potential as a liquid crystal, a component in polymer synthesis, or as a building block for more complex functional materials. The rigid biphenyl core combined with the polar acetyl and ester groups could lead to interesting self-assembly properties.

Medicinal Chemistry: Exploring its potential as a scaffold for the development of new therapeutic agents. The biphenyl moiety is a known pharmacophore, and the acetyl and ester groups could be modified to interact with biological targets.

Spectroscopic and Computational Studies: Conducting in-depth spectroscopic analysis and computational modeling to better understand its electronic structure, conformational preferences, and reactivity. This foundational knowledge would be invaluable for predicting its behavior and designing new applications.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 4-(4-acetylphenyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O3/c1-3-20-17(19)16-10-8-15(9-11-16)14-6-4-13(5-7-14)12(2)18/h4-11H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPRXSVQGASWWQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10559877 | |

| Record name | Ethyl 4'-acetyl[1,1'-biphenyl]-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10559877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119838-61-8 | |

| Record name | Ethyl 4'-acetyl[1,1'-biphenyl]-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10559877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 4 4 Acetylphenyl Benzoate

Retrosynthetic Analysis of Ethyl 4-(4-acetylphenyl)benzoate

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, the analysis reveals two main disconnection points corresponding to the key bond formations in its synthesis: the ester linkage and the carbon-carbon bond of the biphenyl (B1667301) system.

The first disconnection breaks the ester bond (C-O), suggesting a synthesis from 4-(4-acetylphenyl)benzoic acid and ethanol (B145695). This approach falls under esterification reactions. The second, and more crucial, disconnection is at the C-C bond between the two phenyl rings. This points towards a cross-coupling reaction, where two functionalized benzene (B151609) derivatives are joined together. One precursor would carry the acetyl group, and the other would bear the ethyl benzoate (B1203000) moiety. This retrosynthetic approach provides a logical framework for designing a synthetic route, highlighting the key chemical transformations required.

Esterification Routes for Benzoate Moiety Formation

The formation of the ethyl benzoate portion of the molecule is a critical step that can be achieved through several established esterification methods.

Fischer-Type Esterification Approaches

Fischer-Speier esterification is a classic and widely used method for producing esters by reacting a carboxylic acid with an alcohol in the presence of an acid catalyst. cerritos.eduvaia.comathabascau.ca In the context of synthesizing this compound, this involves the reaction of 4-(4-acetylphenyl)benzoic acid with ethanol, typically catalyzed by a strong mineral acid like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). youtube.commasterorganicchemistry.com

The reaction is reversible, and to drive the equilibrium towards the product side, an excess of the alcohol (ethanol) is often used. masterorganicchemistry.com Another strategy to maximize the yield is the removal of water as it is formed, which can be accomplished using a Dean-Stark apparatus or a suitable dehydrating agent. masterorganicchemistry.com A reported synthesis using this method involves refluxing 4-acetylbenzoic acid in ethanol with a catalytic amount of sulfuric acid, achieving a high yield of 92% after purification. chemicalbook.com

Table 1: Fischer-Type Esterification of 4-Acetylbenzoic Acid

| Reactant | Reagent | Catalyst | Conditions | Yield | Reference |

|---|

Transesterification Protocols

Transesterification is another viable route for forming the ethyl benzoate moiety. This process involves the reaction of an ester with an alcohol in the presence of a catalyst (acid or base) to exchange the alkoxy group of the ester. For instance, mthis compound could be converted to the desired ethyl ester by reacting it with an excess of ethanol in the presence of a suitable catalyst, such as potassium ethylate. This method is particularly useful when the corresponding methyl ester is more readily available or easier to synthesize. The reaction equilibrium is shifted towards the product by using a large excess of ethanol.

Acyl Halide Coupling Strategies

A more reactive approach to ester formation involves the use of an acyl halide, specifically an acyl chloride. In this method, 4-(4-acetylphenyl)benzoyl chloride would be reacted with ethanol. This reaction is typically rapid and irreversible, often proceeding at room temperature. A base, such as pyridine, is commonly added to neutralize the hydrochloric acid byproduct that is formed during the reaction. While highly effective, this method requires the prior synthesis of the acyl chloride from the corresponding carboxylic acid, often using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Carbon-Carbon Coupling Strategies for Biphenyl Core Construction

The central challenge in the synthesis of this compound is the formation of the biphenyl core. Modern cross-coupling reactions provide powerful tools for this transformation.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a highly versatile and widely used method for forming carbon-carbon bonds. libretexts.orgresearchgate.net It involves the reaction of an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex. youtube.com This reaction is known for its mild reaction conditions, high functional group tolerance, and the low toxicity of the boron-containing reagents. libretexts.orgnih.gov

In the synthesis of this compound, a Suzuki coupling approach would involve reacting a phenylboronic acid derivative with a phenyl halide derivative. Two primary pathways are feasible:

Pathway A: Reaction of 4-acetylphenylboronic acid with ethyl 4-bromobenzoate.

Pathway B: Reaction of (4-(ethoxycarbonyl)phenyl)boronic acid with 4-bromoacetophenone.

Both pathways require a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or palladium(II) acetate (B1210297) [Pd(OAc)₂] with a suitable phosphine (B1218219) ligand, and a base (e.g., sodium carbonate, potassium phosphate) in a suitable solvent system, which can include aqueous mixtures. researchgate.net The choice of pathway may depend on the commercial availability and stability of the starting materials. The Suzuki-Miyaura reaction has been successfully employed for the synthesis of various biphenyl compounds, highlighting its robustness and applicability. nih.gov

Table 2: Illustrative Suzuki-Miyaura Reaction Conditions

| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Reference |

|---|---|---|---|---|---|

| Ethyl 4-bromobenzoate | 4-Acetylphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | researchgate.netnih.gov |

Alternative Cross-Coupling Methods (e.g., Heck, Sonogashira, Ullmann)

While Suzuki coupling is a primary method for synthesizing the biphenyl core of this compound, several other cross-coupling reactions offer alternative pathways. These include the Heck, Sonogashira, and Ullmann reactions, each with distinct mechanisms and applications.

The Heck reaction facilitates the coupling of aryl or vinyl halides with alkenes. youtube.com This palladium-catalyzed reaction could be adapted to form the biphenyl structure. organic-chemistry.org The process involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by alkene insertion, beta-hydride elimination, and reductive elimination to regenerate the catalyst. youtube.com The reaction's efficiency can be influenced by the choice of catalyst, base, and solvent.

The Sonogashira coupling reaction presents another palladium-catalyzed method, which couples terminal alkynes with aryl or vinyl halides. wikipedia.orgorganic-chemistry.org This reaction typically requires a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org For the synthesis of the target molecule's precursor, an aryl halide could be coupled with an alkyne, followed by further functional group transformations. youtube.comlibretexts.org The reaction proceeds through a catalytic cycle involving both palladium and copper intermediates. youtube.com

The Ullmann reaction , a classic method for forming biaryl compounds, involves the copper-mediated coupling of two aryl halide molecules. byjus.comnih.gov This reaction often requires high temperatures, although modern variations have been developed to proceed under milder conditions. organic-chemistry.org The mechanism involves the formation of an organocopper intermediate. organic-chemistry.org

Introduction of the Acetyl Group (e.g., via Friedel-Crafts Acylation)

The introduction of the acetyl group onto the biphenyl backbone is a crucial step in the synthesis of this compound. The most common and effective method for this transformation is the Friedel-Crafts acylation . sigmaaldrich.com

This electrophilic aromatic substitution reaction involves treating the biphenyl ester with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). sigmaaldrich.comresearchgate.net The Lewis acid activates the acylating agent, generating a highly electrophilic acylium ion. This ion then attacks the electron-rich aromatic ring, leading to the formation of the aryl ketone. sigmaaldrich.com The reaction is typically carried out in an inert solvent. While amides are generally not used, certain activated amides have been shown to be effective in Friedel-Crafts acylations. nih.gov

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is paramount to maximizing the yield and purity of this compound. This involves a systematic investigation of various parameters, including catalyst systems, solvent effects, and adherence to green chemistry principles.

Catalyst Systems and Ligand Design

The choice of catalyst and accompanying ligands significantly impacts the efficiency of cross-coupling reactions. For palladium-catalyzed reactions like the Heck and Sonogashira couplings, the ligand's electronic and steric properties can influence the catalyst's activity, stability, and selectivity. libretexts.org Bulky and electron-rich phosphine ligands, for instance, are often employed to enhance the catalytic cycle. libretexts.org The development of more efficient palladium-phosphorus catalysts is an ongoing area of research. libretexts.org

Solvent Effects and Reaction Kinetics

The solvent plays a critical role in the reaction, influencing solubility of reactants, reaction rates, and sometimes the reaction pathway itself. scielo.br A systematic study of different solvents can lead to significant improvements in yield. Reaction kinetics, the study of reaction rates, provides insights into the reaction mechanism and helps in identifying the optimal reaction time and temperature. scielo.br Monitoring the reaction progress over time, for example through gas chromatography, allows for the determination of the point of maximum conversion. scielo.br

Green Chemistry Principles in Synthesis

The application of green chemistry principles aims to make the synthesis of this compound more environmentally benign. This includes the use of less hazardous solvents, developing reusable catalysts, and minimizing waste. google.com For instance, employing solid acid catalysts that can be easily recovered and reused can reduce the environmental impact. google.com The use of water as a solvent, where possible, is another key aspect of green chemistry. mdpi.com

Purification and Isolation Techniques

After the synthesis, the crude product must be purified to isolate this compound in a high state of purity. Common techniques include:

Extraction: This is often the first step to separate the product from the reaction mixture. The crude product is typically dissolved in an organic solvent and washed with aqueous solutions to remove impurities. weebly.com

Chromatography: Column chromatography is a powerful technique for separating the desired compound from byproducts and unreacted starting materials. chemicalbook.com The choice of stationary phase (e.g., silica (B1680970) gel) and mobile phase (a solvent or mixture of solvents) is crucial for effective separation. chemicalbook.com

Recrystallization: This technique is used to purify solid compounds. The crude product is dissolved in a suitable solvent at an elevated temperature, and as the solution cools, the pure compound crystallizes out, leaving impurities in the solution. orgsyn.org

Distillation: For liquid products, distillation can be an effective purification method, separating components based on differences in their boiling points. weebly.com

The purity of the final product is typically confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and mass spectrometry. mdpi.com

Chemical Reactivity and Transformations of Ethyl 4 4 Acetylphenyl Benzoate

Reactivity of the Ester Functional Group

The ester functional group in Ethyl 4-(4-acetylphenyl)benzoate is susceptible to nucleophilic acyl substitution reactions. Key transformations include hydrolysis and transesterification.

Hydrolysis Pathways (Acidic and Basic)

Ester hydrolysis is the cleavage of an ester bond by reaction with water to form a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of ethanol (B145695) yield 4-(4-acetylphenyl)benzoic acid. The reaction is reversible and is typically performed by heating the ester in the presence of a strong mineral acid, such as sulfuric acid.

Basic Hydrolysis (Saponification): In the presence of a base, such as sodium hydroxide, the hydroxide ion directly attacks the carbonyl carbon of the ester in an irreversible process. quora.com This addition-elimination mechanism results in the formation of a carboxylate salt (sodium 4-(4-acetylphenyl)benzoate) and ethanol. quora.comyoutube.com Subsequent acidification of the reaction mixture is required to protonate the carboxylate and obtain the final carboxylic acid product, 4-(4-acetylphenyl)benzoic acid. quora.comyoutube.com The alkaline hydrolysis of esters is often referred to as saponification. quora.com

| Condition | Catalyst/Reagent | Products | Key Features |

| Acidic | Strong Acid (e.g., H₂SO₄), Water | 4-(4-acetylphenyl)benzoic acid, Ethanol | Reversible, requires heat |

| Basic | Strong Base (e.g., NaOH), Water | Sodium 4-(4-acetylphenyl)benzoate, Ethanol | Irreversible, followed by acidification to get the carboxylic acid |

Transesterification Reactions

Transesterification is the process of exchanging the ethyl group of the ester with another alkyl group from an alcohol. This reaction can also be catalyzed by either an acid or a base. For example, reacting this compound with methanol in the presence of an acid catalyst would lead to the formation of Mthis compound and ethanol. The reaction is an equilibrium process, and it is often necessary to use a large excess of the reactant alcohol or to remove one of the products to drive the reaction to completion. This method is a common strategy for the synthesis of various esters. google.com

| Reactant Alcohol | Catalyst | Product Ester | Byproduct |

| Methanol | Acid or Base | Mthis compound | Ethanol |

| Propanol | Acid or Base | Propyl 4-(4-acetylphenyl)benzoate | Ethanol |

| Isopropanol | Acid or Base | Isopropyl 4-(4-acetylphenyl)benzoate | Ethanol |

Transformations of the Acetyl Ketone Moiety

The acetyl group of this compound contains a carbonyl group that can undergo a variety of transformations, including reduction, oxidation, and nucleophilic addition, independently of the ester function.

Selective Reduction Reactions (e.g., to Alcohol, Alkane)

The ketone can be selectively reduced to a secondary alcohol or completely reduced to an alkane.

Reduction to Alcohol: The acetyl group can be reduced to a 1-hydroxyethyl group using mild reducing agents like sodium borohydride (NaBH₄). This reagent is chemoselective for aldehydes and ketones and will not reduce the less reactive ester group. The product of this reaction would be Ethyl 4-(4-(1-hydroxyethyl)phenyl)benzoate.

Reduction to Alkane: The complete reduction of the carbonyl group to a methylene (-CH₂-) group can be achieved through methods such as the Clemmensen or Wolff-Kishner reductions. unacademy.comchadsprep.com

Clemmensen Reduction: This method involves heating the ketone with zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid. vedantu.com These strongly acidic conditions might also lead to the hydrolysis of the ester group, which makes it less suitable for this specific molecule if the ester is to be preserved. vedantu.com

Wolff-Kishner Reduction: This reaction uses hydrazine (N₂H₄) and a strong base, such as potassium hydroxide (KOH), at high temperatures. organic-chemistry.orgmasterorganicchemistry.com The reaction proceeds via a hydrazone intermediate. organic-chemistry.org Since it is performed under basic conditions, it is more compatible with the ester functionality than the Clemmensen reduction. vedantu.commasterorganicchemistry.com The product would be Ethyl 4-(4-ethylphenyl)benzoate.

| Reaction | Reagents | Product Functional Group | Conditions |

| Reduction to Alcohol | Sodium Borohydride (NaBH₄) | Secondary Alcohol | Mild |

| Clemmensen Reduction | Zinc Amalgam (Zn(Hg)), HCl | Alkane | Strongly Acidic, Heat |

| Wolff-Kishner Reduction | Hydrazine (N₂H₄), KOH | Alkane | Strongly Basic, Heat |

Oxidation Reactions (e.g., Baeyer-Villiger)

The Baeyer-Villiger oxidation converts an acyclic ketone into an ester. wikipedia.orgsigmaaldrich.com When this compound is treated with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), an oxygen atom is inserted between the carbonyl carbon and one of the adjacent groups. wikipedia.orgorganic-chemistry.org The regioselectivity of this reaction is determined by the migratory aptitude of the groups attached to the carbonyl carbon. In the case of the acetyl group, the phenyl group has a higher migratory aptitude than the methyl group. organic-chemistry.org Therefore, the oxygen atom will be inserted between the carbonyl carbon and the phenyl ring, yielding 4-ethoxycarbonylphenyl acetate (B1210297).

| Oxidizing Agent | Product | Migrating Group |

| Peroxy Acid (e.g., m-CPBA) | 4-ethoxycarbonylphenyl acetate | Phenyl group |

Nucleophilic Addition Reactions to the Carbonyl

The carbonyl carbon of the acetyl group is electrophilic and susceptible to attack by nucleophiles. masterorganicchemistry.comyoutube.com

Reaction with Grignard Reagents: Grignard reagents (R-MgBr) are strong nucleophiles that react with ketones to form tertiary alcohols after an acidic workup. libretexts.orgyoutube.com For example, the reaction of this compound with methylmagnesium bromide (CH₃MgBr) would result in the formation of Ethyl 4-(4-(2-hydroxypropan-2-yl)phenyl)benzoate. It is important to note that Grignard reagents can also react with esters, typically adding twice to form a tertiary alcohol. libretexts.orgudel.edu Therefore, careful control of stoichiometry and reaction conditions would be necessary to achieve selective addition to the ketone.

Reaction with Hydrazine Derivatives: Ketones react with hydrazine derivatives to form hydrazones. A specific example involves the reaction of the closely related 4-acetylphenyl benzoate (B1203000) with thiosemicarbazide (B42300) in the presence of hydrochloric acid to form 4-[(1-(2-carbamothioylhydrazinylidene)ethyl]phenyl benzoate. researchgate.net A similar reaction would be expected for this compound.

| Nucleophile | Product Type | Example Product |

| Grignard Reagent (e.g., CH₃MgBr) | Tertiary Alcohol | Ethyl 4-(4-(2-hydroxypropan-2-yl)phenyl)benzoate |

| Thiosemicarbazide | Thiosemicarbazone | Ethyl 4-(4-(1-(2-carbamothioylhydrazinylidene)ethyl)phenyl)benzoate |

Electrophilic Aromatic Substitution on the Biphenyl (B1667301) System

The biphenyl system in this compound presents two aromatic rings that can undergo electrophilic aromatic substitution. The regioselectivity of such reactions is dictated by the electronic effects of the existing substituents on each ring. youtube.compearson.com

The phenyl ring bearing the acetyl group (-COCH₃) is deactivated towards electrophilic attack. The acetyl group is an electron-withdrawing group, which reduces the electron density of the aromatic ring, making it less nucleophilic. wikipedia.org Consequently, electrophilic substitution on this ring is expected to be slower than on unsubstituted benzene (B151609) and will primarily direct incoming electrophiles to the meta positions (positions 3' and 5') relative to the acetyl group.

Conversely, the phenyl ring of the ethyl benzoate moiety is influenced by the ester group (-COOEt) and the other phenyl ring. The ester group itself is deactivating and a meta-director. However, the phenyl group is generally considered an activating group and an ortho, para-director. pearson.com In the context of the biphenyl system, the unsubstituted phenyl ring activates the substituted one. Therefore, for electrophilic substitution on the ethyl benzoate ring, the directing effect of the 4-acetylphenyl group will favor substitution at the ortho and para positions. Since the para position is already occupied, substitution is anticipated to occur at the ortho positions (positions 3 and 5).

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Ring | Substituent | Electronic Effect | Predicted Position of Substitution |

| A (Acetyl-substituted) | -COCH₃ | Deactivating, meta-directing | 3' and 5' |

| B (Benzoate-substituted) | -C₆H₄COCH₃ | Activating, ortho, para-directing | 3 and 5 |

It is important to note that while these predictions are based on established principles of electrophilic aromatic substitution, the actual outcomes can be influenced by steric hindrance and the specific reaction conditions employed.

Metal-Catalyzed Functionalizations of Aromatic Rings

Metal-catalyzed reactions offer powerful tools for the functionalization of aromatic rings, often with high selectivity and efficiency. For this compound, these reactions can target either the modification of the existing functional groups or the direct functionalization of C-H bonds on the aromatic rings.

Direct C-H activation is a highly sought-after transformation in organic synthesis as it allows for the formation of new bonds without the need for pre-functionalized starting materials. nih.gov In the case of this compound, both the acetyl and the ester groups can potentially act as directing groups to guide a metal catalyst to specific C-H bonds. nih.gov

The acetyl group is a known directing group for ortho C-H functionalization. nih.gov Transition metal catalysts, such as those based on rhodium(III) or palladium(II), can coordinate to the carbonyl oxygen of the acetyl group, facilitating the activation of the C-H bonds at the ortho positions (2' and 6'). nih.govmdpi.com This can lead to the introduction of various functional groups, such as aryl, alkyl, or vinyl groups.

Similarly, the ester group can also direct C-H activation at its ortho positions. However, the acetyl group is generally considered a more effective directing group for many transition metal-catalyzed C-H activation reactions.

Table 2: Potential Metal-Catalyzed C-H Functionalization Reactions of this compound

| Catalyst System | Directing Group | Potential Reaction |

| Rh(III) complexes | Acetyl | ortho-alkenylation, ortho-alkylation |

| Pd(II) complexes | Acetyl/Ester | ortho-arylation, ortho-acylation |

Computational studies on related systems have provided insights into the mechanism of such C-H activation reactions, often involving a concerted metalation-deprotonation pathway. digitellinc.comresearchgate.net The regioselectivity is often controlled by the formation of a stable metallacyclic intermediate. researchgate.net

Photochemical and Thermal Reactivity Studies

The presence of a ketone and an ester functional group, along with the biphenyl system, suggests that this compound may exhibit interesting photochemical and thermal reactivity.

The acetyl group can participate in various photochemical reactions. For instance, upon UV irradiation, the carbonyl group can be excited to a triplet state, which can then undergo reactions such as [2+2] cycloadditions with alkenes to form oxetanes. orgsyn.orgyoutube.comyoutube.com Intramolecular photochemical reactions are also a possibility, depending on the conformation of the molecule.

The biphenyl core of the molecule is generally thermally stable. However, studies on the thermal degradation of related compounds like polychlorinated biphenyls indicate that at very high temperatures, decomposition can occur, often through radical mechanisms. The ester group can undergo thermal rearrangement reactions. For example, under certain conditions, a Claisen-type rearrangement could be envisioned if a suitable ortho-substituent with an allylic moiety were present, though this is not the case for the parent molecule. libretexts.org The ester itself can be susceptible to hydrolysis at elevated temperatures, particularly in the presence of acid or base. mdpi.comnih.gov

Mechanistic Insights into Key Reactions

Understanding the mechanisms of the reactions that this compound can undergo is crucial for controlling the outcomes and designing new synthetic applications.

The mechanism of electrophilic aromatic substitution on the biphenyl system involves the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. wikipedia.orgbyjus.commasterorganicchemistry.com The stability of this intermediate determines the regioselectivity of the reaction. For the ring activated by the phenyl group, the positive charge in the sigma complex can be delocalized onto the adjacent ring, leading to enhanced stability for ortho and para attack. youtube.com

The mechanism of metal-catalyzed C-H activation typically involves the coordination of the directing group to the metal center, followed by the cleavage of a C-H bond to form a metallacycle. researchgate.net This is often the rate-determining step. Subsequent steps involve reaction with a coupling partner and reductive elimination to regenerate the catalyst and form the final product.

The photochemical reactions of the acetyl group generally proceed through the excited triplet state of the carbonyl group. In a [2+2] cycloaddition, this triplet species adds to an alkene in a stepwise manner, involving the formation of a 1,4-diradical intermediate. orgsyn.org

Table 3: Mechanistic Features of Key Reactions

| Reaction | Key Intermediate | Rate-Determining Step | Key Factors Influencing Outcome |

| Electrophilic Aromatic Substitution | Sigma Complex (Arenium Ion) | Formation of the sigma complex | Electronic effects of substituents |

| Metal-Catalyzed C-H Activation | Metallacycle | C-H bond cleavage | Nature of the catalyst and directing group |

| Photochemical [2+2] Cycloaddition | 1,4-Diradical | Intersystem crossing and radical combination | Wavelength of light, nature of the alkene |

Advanced Spectroscopic and Structural Elucidation of Ethyl 4 4 Acetylphenyl Benzoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

A detailed analysis of the compound's NMR characteristics is hampered by the lack of published experimental data.

1D NMR (¹H, ¹³C) for Complete Signal Assignment

Specific, peer-reviewed ¹H and ¹³C NMR data for Ethyl 4-(4-acetylphenyl)benzoate, including chemical shifts and coupling constants, are not available in the public domain. While spectral data exists for analogous compounds like ethyl 4-acetylbenzoate and 4-acetylphenyl benzoate (B1203000), these are not sufficient for an accurate and complete signal assignment of the title compound. chemicalbook.comresearchgate.net

2D NMR Techniques (COSY, NOESY, HSQC, HMBC) for Connectivity and Stereochemistry

There are no available studies that have employed 2D NMR techniques such as COSY, NOESY, HSQC, or HMBC on this compound. Such analyses are crucial for definitively establishing the covalent framework and understanding through-space interactions within the molecule, but this information has not been published.

Conformational Analysis using NMR

Investigations into the solution-state conformation of this compound using NMR spectroscopy have not been reported. Conformational analysis, often utilizing techniques like Nuclear Overhauser Effect (NOE) spectroscopy or variable-temperature NMR, is essential for understanding the molecule's three-dimensional structure and dynamic behavior in solution, but this remains an unstudied area for this specific compound.

Single-Crystal X-ray Diffraction Analysis

The solid-state structure of this compound has not been determined or reported in crystallographic databases.

Crystal Packing and Intermolecular Interactions

Without a solved crystal structure, information on the crystal packing and the nature of intermolecular interactions (such as hydrogen bonding or π-stacking) for this compound is unavailable. While crystal structures for related molecules like 4-acetylphenyl 3-methylbenzoate (B1238549) have been reported, these packing arrangements are specific to that isomer and cannot be reliably attributed to the title compound. researchgate.net

Geometric Parameters (Bond Lengths, Angles, Torsion Angles)

Precise geometric parameters, including bond lengths, bond angles, and torsion angles, are derived from single-crystal X-ray diffraction data. As no such data has been published for this compound, these fundamental structural details remain unknown.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular formula of a compound by measuring its mass with very high accuracy. For this compound, HRMS provides an exact mass that confirms its elemental composition.

The experimentally determined exact mass for the molecular ion [M]+• is 192.07864. massbank.eu This value is in excellent agreement with the theoretical exact mass calculated for the molecular formula C₁₁H₁₂O₃, which is 192.078644241 Da. nih.gov This close correlation provides unambiguous confirmation of the compound's molecular formula, a fundamental characteristic for its structural elucidation.

Table 1: HRMS Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₂O₃ | massbank.eu |

| Calculated Exact Mass | 192.078644241 Da | nih.gov |

Vibrational Spectroscopy (FTIR and Raman) for Functional Group Identification and Band Assignments

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational modes. The spectra of this compound exhibit distinct bands that correspond to the stretching and bending vibrations of its constituent bonds.

The key functional groups present in the molecule are an ester, a ketone, an ethyl group, and a disubstituted benzene (B151609) ring system. The most prominent features in the vibrational spectra are the strong absorptions from the two carbonyl (C=O) groups. The ester carbonyl and the ketone carbonyl can often be distinguished as they resonate at slightly different frequencies. Other significant bands include those for aromatic and aliphatic C-H stretching, C=C stretching within the aromatic rings, and the C-O stretching of the ester group. While direct spectral data is limited in published literature, the expected vibrational frequencies can be assigned based on established correlation tables and data from related compounds. nih.govcollectionscanada.gc.ca

Table 2: Characteristic Vibrational Band Assignments for this compound

| Vibrational Mode | Assignment | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| C-H Stretch | Aromatic | 3100 - 3000 |

| C-H Stretch | Aliphatic (CH₃, CH₂) | 2980 - 2850 |

| C=O Stretch | Ester | 1725 - 1705 |

| C=O Stretch | Ketone | 1700 - 1680 |

| C=C Stretch | Aromatic Ring | 1600 - 1450 |

| C-O Stretch | Ester | 1300 - 1150 |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Electronic spectroscopy, including UV-Visible absorption and fluorescence, provides insights into the electronic structure of a molecule and its behavior upon excitation with light. These techniques are particularly sensitive to conjugated systems, such as the biphenyl (B1667301) ketone framework of this compound. Studies on similar aromatic esters confirm that these molecules are fluorescent and their electronic properties are influenced by their environment. rsc.orgrsc.org

Analysis of Chromophores and Electronic Transitions

The primary chromophore in this compound is the conjugated system extending across the acetyl-substituted phenyl ring and the benzoate moiety. The absorption of UV-Vis light promotes electrons from lower-energy molecular orbitals to higher-energy ones. The types of electronic transitions that occur are determined by the kinds of electrons present in the molecule (σ, π, and n, for non-bonding). youtube.com

The presence of aromatic rings and carbonyl groups gives rise to two main types of electronic transitions:

π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital. They are characteristic of the conjugated aromatic system and are typically high-intensity absorptions.

n → π* Transitions: These involve the promotion of a non-bonding electron (from the lone pairs on the oxygen atoms of the ester and ketone groups) to a π* anti-bonding orbital. ekb.eg These transitions are generally of much lower intensity compared to π → π* transitions.

Table 3: Electronic Transitions in this compound

| Transition Type | Orbitals Involved | Expected Relative Intensity | Chromophore |

|---|---|---|---|

| π → π* | π bonding → π* anti-bonding | High | Aromatic rings, Carbonyl C=O |

Solvent Effects on Optical Properties

The interaction between a solute molecule and the surrounding solvent molecules can alter the energy levels of its electronic states, leading to changes in the absorption and emission spectra. This phenomenon, known as solvatochromism, is a valuable tool for studying solute-solvent interactions. ijcce.ac.irnih.gov The effect of the solvent depends on its polarity and its ability to act as a hydrogen bond donor or acceptor. ijcce.ac.ir

The impact of solvent polarity on the electronic transitions of this compound can be predicted:

π → π* Transitions: The excited state of a π → π* transition is typically more polar than the ground state. Therefore, increasing the solvent polarity will stabilize the excited state more than the ground state, resulting in a shift of the absorption maximum to a longer wavelength (a bathochromic or red shift).

n → π* Transitions: For n → π* transitions, the ground state is often more stabilized by polar, protic solvents due to hydrogen bonding with the non-bonding electrons. This increased stabilization of the ground state leads to a larger energy gap for the transition, resulting in a shift to a shorter wavelength (a hypsochromic or blue shift). ijcce.ac.ir

Fluorescence emission is similarly affected by the solvent environment, often showing shifts in wavelength and changes in intensity that provide further information on the nature of the excited state. researchgate.net

Table 4: Predicted Solvatochromic Shifts with Increasing Solvent Polarity

| Transition Type | Expected Wavelength Shift | Reason |

|---|---|---|

| π → π* | Bathochromic (Red) Shift | Stabilization of the more polar excited state. |

Theoretical and Computational Investigations of Ethyl 4 4 Acetylphenyl Benzoate

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the molecular and electronic properties of chemical compounds. By approximating the many-electron Schrödinger equation, DFT allows for the calculation of various molecular properties with a good balance between accuracy and computational cost. For Ethyl 4-(4-acetylphenyl)benzoate, DFT calculations, particularly using the B3LYP hybrid functional, have provided significant insights into its geometry, stability, and electronic characteristics. espublisher.comespublisher.comnih.gov

Optimization of Ground and Excited State Geometries

The initial step in computational analysis involves the optimization of the molecule's geometry to find its most stable conformation. For this compound, this process is typically carried out using DFT methods, such as B3LYP with a suitable basis set like 6-31G**. espublisher.com These calculations determine the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and electrical transport properties. researchgate.netresearchgate.net

| Computational Method | HOMO-LUMO Gap (eV) | Reference |

| DFT/B3LYP | 4.105 | researchgate.net |

| DFT/PBEPBE | 2.295 | researchgate.net |

| HF/3-21G | 8.340 | researchgate.net |

| MP2/3-21G | 5.98 | researchgate.net |

Charge Distribution and Electrostatic Potential Maps

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution around a molecule. nih.gov These maps are valuable for identifying the electrophilic and nucleophilic sites within a molecule, which is crucial for predicting its reactivity and intermolecular interactions. researchgate.netyoutube.com In an MEP map, regions of negative potential (typically colored red) indicate an excess of electrons and are prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack.

For analogous molecules, MEP analysis has shown that negative potential is generally located over electronegative atoms like oxygen, while positive potential is found over the phenyl rings. nih.gov This charge distribution plays a significant role in governing how the molecule interacts with other molecules and its environment.

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior and conformational flexibility of molecules over time. wikimedia.org By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into how a molecule like this compound explores different conformations in its environment.

This analysis is particularly important for understanding how the molecule's shape can influence its interactions with other molecules, such as in a crystal lattice or in solution. For instance, MD simulations can reveal the preferred dihedral angles between the phenyl rings and the flexibility of the ethyl ester and acetyl groups. This information is complementary to the static picture provided by geometry optimization and is crucial for a comprehensive understanding of the molecule's structure-property relationships.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Spectra)

Computational methods are widely used to predict various spectroscopic parameters, which can then be compared with experimental data for validation and interpretation. researchgate.net

NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are valuable for assigning the signals in experimental spectra to specific atoms in the molecule. researchgate.netwisc.edu The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for predicting ¹H and ¹³C NMR chemical shifts. researchgate.net For Ethyl 4-acetylbenzoate, experimental ¹H NMR data shows characteristic peaks for the aromatic protons, the ethyl group protons, and the acetyl group protons. chemicalbook.com

| Proton | Experimental ¹H NMR Chemical Shift (ppm) | Reference |

| Aromatic (ortho to ester) | 8.11 | chemicalbook.com |

| Aromatic (ortho to acetyl) | 8.01 | chemicalbook.com |

| Methylene (-CH2-) | 4.407 | chemicalbook.com |

| Methyl (acetyl) | 2.640 | chemicalbook.com |

| Methyl (ethyl) | 1.416 | chemicalbook.com |

UV-Vis Spectra: Time-dependent DFT (TD-DFT) is a common method for predicting the electronic absorption spectra (UV-Vis) of molecules. espublisher.com These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. For instance, studies on similar aromatic esters have shown absorption peaks in the UV region corresponding to π to π* transitions. espublisher.com The predicted UV-Vis spectrum for a related compound, ethyl 4-aminobenzoate, shows absorption in various solvents. researchgate.net These theoretical predictions are instrumental in understanding the photophysical behavior of this compound.

Quantum Chemical Studies of Reaction Mechanisms and Transition States

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become instrumental in elucidating the intricate mechanisms of complex organic reactions. While specific computational studies focusing exclusively on the reaction mechanisms and transition states for the synthesis of this compound are not extensively available in the public domain, a wealth of theoretical investigations into analogous systems, such as the Suzuki-Miyaura cross-coupling reaction, provides significant insights. The formation of the biphenyl (B1667301) core of this compound is typically achieved through such a palladium-catalyzed cross-coupling reaction.

The Suzuki-Miyaura reaction involves a catalytic cycle that has been the subject of numerous computational studies. acs.orgrsc.org These studies have characterized the geometries and energies of the intermediates and transition states for the three principal steps of the cycle: oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of an aryl halide to a palladium(0) complex. Computational models have investigated this step for various aryl halides and phosphine-ligated palladium catalysts. acs.org The transition state for this step typically involves the breaking of the carbon-halogen bond and the formation of two new bonds to the palladium center, resulting in a square-planar palladium(II) complex.

Transmetalation: Following oxidative addition, the transmetalation step involves the transfer of the organic group from the organoboron reagent to the palladium(II) complex. This is often the rate-determining step of the catalytic cycle. DFT studies have explored the role of the base and the nature of the boronic acid species in this process. nih.govacs.orgresearchgate.net The transition state for transmetalation is often found to be a key bottleneck in the reaction. rsc.org Computational models suggest a mechanism involving the coordination of the boronate to the palladium center, followed by the transfer of the aryl group.

Reductive Elimination: The final step of the catalytic cycle is the reductive elimination from the palladium(II) complex, which forms the new carbon-carbon bond of the biphenyl product and regenerates the palladium(0) catalyst. acs.org Quantum chemical calculations have shown that this step is generally facile and highly exothermic. The transition state involves the two organic ligands coming into close proximity on the palladium center before the formation of the new C-C bond.

While specific energetic data for the synthesis of this compound is not available, the table below presents representative relative free energies for the key intermediates and transition states in a model Suzuki-Miyaura cross-coupling reaction, as determined by DFT calculations. This data serves to illustrate the energetic landscape of a typical catalytic cycle.

| Species | Description | Relative Free Energy (kcal/mol) |

|---|---|---|

| Pd(0)L₂ + Ar-X | Separated Reactants | 0.0 |

| TS_OA | Oxidative Addition Transition State | +15.2 |

| [Ar-Pd(II)(X)L₂] | Oxidative Addition Product | -5.1 |

| TS_TM | Transmetalation Transition State | +21.5 |

| [Ar-Pd(II)(Ar')L₂] | Transmetalation Product | -12.8 |

| TS_RE | Reductive Elimination Transition State | +5.7 |

| Ar-Ar' + Pd(0)L₂ | Products | -35.6 |

This table presents representative data from DFT calculations on a model Suzuki-Miyaura reaction system and is intended for illustrative purposes. The actual energies for the synthesis of this compound may vary.

These theoretical and computational investigations are crucial for optimizing reaction conditions, designing more efficient catalysts, and understanding the subtle electronic and steric effects that govern the outcome of such synthetic transformations. nih.govacs.orgresearchgate.net

Applications and Material Science Potential of Ethyl 4 4 Acetylphenyl Benzoate and Its Derivatives

Liquid Crystalline Properties and Mesophase Behavior

Liquid crystals represent a state of matter that has properties between those of a conventional liquid and those of a solid crystal. The molecules in a liquid crystal can flow like a liquid, but they are still arranged in an ordered way. This dual nature allows them to be manipulated by external fields, making them invaluable in display technologies and other applications.

Design and Synthesis of Mesogenic Derivatives

The design of liquid crystalline materials, or mesogens, often involves creating molecules with a rigid core and flexible terminal groups. Ethyl 4-(4-acetylphenyl)benzoate can serve as a foundational structure for such molecules. Researchers have synthesized various derivatives to investigate how molecular structure influences liquid crystalline behavior.

For instance, a series of ethyl 4-((4-alkoxyphenyl)diazenyl)benzoates have been synthesized and their liquid crystalline properties studied. researchgate.net These compounds are characterized by techniques such as FTIR, ¹H-NMR, Mass spectrometry, and single-crystal XRD. researchgate.net The synthesis of these derivatives often involves multi-step chemical reactions. For example, one approach involves the synthesis of 4-acetylphenyl benzoate (B1203000), which is then reacted with thiosemicarbazide (B42300) to form an intermediate, followed by further reactions to obtain the desired thiadiazole derivative. Another common strategy is the Williamson etherification, where a compound like ethyl 4-hydroxybenzoate (B8730719) is reacted with a bromo-functionalized amide to create a new molecule with potential liquid crystal properties. mdpi.com

The introduction of different functional groups and linkages, such as azo (-N=N-) and ester (-COO-), plays a crucial role in determining the mesomorphic properties. researchgate.net For example, the presence of an azo group can induce photoisomerization, which can be exploited in photoresponsive liquid crystalline systems. researchgate.net Similarly, the length of alkoxy chains attached to the core structure significantly influences the temperature range and stability of the mesophases. researchgate.net

Characterization of Thermotropic and Lyotropic Phases

Liquid crystals are broadly classified into two types: thermotropic and lyotropic. Thermotropic liquid crystals exhibit phase transitions as a function of temperature, while lyotropic liquid crystals show phase transitions as a function of concentration in a solvent. ijstr.orgtcichemicals.com

The characterization of these phases is carried out using techniques like differential scanning calorimetry (DSC) and polarizing optical microscopy (POM). DSC is used to determine the transition temperatures and enthalpy changes associated with the different phases. researchgate.netnih.gov POM helps in identifying the specific type of liquid crystal phase (e.g., nematic, smectic) by observing the unique textures they form. researchgate.netderpharmachemica.comresearchgate.net

For example, studies on ethyl 4-((4-alkoxyphenyl)diazenyl)benzoates have revealed that some of these compounds exhibit smectic phases, characterized by focal conical fan-like textures in POM. researchgate.net The nematic phase, on the other hand, often shows a threaded or Schlieren texture. derpharmachemica.comresearchgate.net The range of mesophase stability is a key parameter; for instance, some derivatives show liquid crystalline properties in the range of 80–104°C. researchgate.net The thermal stability of the nematic phase in some homologous series has been found to be higher than in other related series, indicating the influence of molecular structure on these properties.

Lyotropic liquid crystalline nanoparticles, such as cubosomes, are another area of interest. nih.gov These are formed from the self-assembly of amphiphilic molecules in a solvent and can be used as drug delivery systems. nih.gov While not directly involving this compound, the principles of lyotropic phase formation are relevant to understanding the broader context of liquid crystal behavior.

Optoelectronic Material Applications

The unique electronic and optical properties of this compound derivatives make them promising candidates for various optoelectronic applications. These applications leverage the ability of these materials to interact with light and transport electrical charges.

Organic Light-Emitting Diodes (OLEDs) Components

OLEDs are a display technology that utilizes organic compounds to emit light in response to an electric current. Derivatives of this compound have been explored for their potential use in OLEDs. For instance, some derivatives that exhibit aggregation-induced emission (AIE) and display yellow to orange light emission in solution, thin films, and solid-state have been reported. researchgate.net

Theoretical studies, such as those using Density Functional Theory (DFT), have been employed to predict the suitability of these materials for OLED applications. rsc.org For example, the complexation of a derivative, ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate (EMAB), with metal ions like Pt²⁺ has been shown to improve its hole and electron transport rates, which are crucial for efficient OLED performance. rsc.org The calculated charge mobility for holes and electrons in Pt[EMAB]₂ was found to be significantly higher than that of the uncomplexed EMAB. rsc.org

A novel near-ultraviolet (NUV) emitter with a meta-linked donor-acceptor structure has been designed and synthesized, demonstrating excellent NUV electroluminescence with a high external quantum efficiency. rsc.org This highlights the potential for designing specific molecular architectures to achieve desired emission properties in OLEDs. rsc.org

Organic Photovoltaics (OPV) and Charge Transport Studies

Organic photovoltaics, or organic solar cells, are a type of solar cell that uses organic electronics to convert sunlight into electricity. The efficiency of these devices depends heavily on the properties of the donor and acceptor materials used in the active layer.

Derivatives of this compound have been investigated for their potential in OPV applications. Theoretical studies have shown that the energy levels (HOMO and LUMO) of these compounds can be tuned through complexation with metal ions, making them suitable as electron donors in OPV devices. rsc.org For example, the HOMO energies of certain complexes were found to be higher than that of the common acceptor material PCBM, indicating favorable electron transfer. rsc.org The open-circuit voltage (Voc) of these compounds was also calculated to be in a range suitable for practical OSC applications. rsc.orgnih.gov

The charge transport properties of these materials are critical for OPV performance. Studies have shown that complexation can significantly enhance the charge transport rates in these materials. For instance, the hole transport rate of a platinum complex of an EMAB derivative was found to be 44 times greater than that of the parent compound. rsc.org

The general structure of an OPV device is a bulk heterojunction (BHJ), where the donor and acceptor materials are mixed together to maximize the interfacial area for exciton (B1674681) splitting and charge generation. mdpi.com The development of new donor materials with broad absorption spectra is crucial for improving the power conversion efficiency (PCE) of OPV devices. nankai.edu.cnresearchgate.net

Non-linear Optics (NLO) Applications

Non-linear optics is the study of how light interacts with matter in a non-linear fashion. Materials with strong NLO properties are essential for applications such as frequency conversion, optical switching, and data storage.

While direct NLO applications of this compound are not extensively documented in the provided context, the molecular design principles used for liquid crystals and optoelectronics are also relevant to NLO materials. The presence of donor-acceptor groups and extended π-conjugated systems, which are features often incorporated into the derivatives of this compound, can lead to significant NLO responses. The study of azo-thioester derivatives, although they did not exhibit liquid crystal properties, points towards the exploration of related structures for other material science applications, which could include NLO. ijstr.org

Polymer Chemistry and Monomer Applications

The rigid biphenyl (B1667301) structure is a cornerstone in the development of high-performance polymers, prized for its thermal stability and mechanical strength. The presence of reactive groups, such as the acetyl and ester functionalities in this compound, positions it as a promising candidate for monomer synthesis and the creation of functional polymers.

Biphenyl derivatives are integral to the synthesis of engineering plastics like poly(aryl ether ketones) (PAEKs). These polymers are known for their exceptional thermal and chemical resistance. The synthesis of PAEKs often involves polycondensation reactions where monomers with specific functional groups react to form the polymer chain. For instance, modified poly(aryl ether ketones) have been synthesized from biphenol, a related biphenyl compound, to create polymers with high melting points and good crystallinity. google.com The acetyl group in this compound could potentially participate in reactions to form part of a polymer backbone, similar to how other ketone-containing monomers are used in the synthesis of poly(ether ketone ketone) (PEKK) and other copolymers through electrophilic polycondensation. researchgate.net

The general requirements for a monomer in polycondensation are the presence of at least two reactive functional groups. osti.gov this compound possesses an ester group, which can be hydrolyzed to a carboxylic acid, and an acetyl group, both of which can be sites for polymerization reactions. This dual functionality is a key characteristic for its potential use as a monomer.

The incorporation of functional monomers like this compound into a polymer chain can impart specific properties to the resulting material. The acetyl group, for example, can serve as a site for post-polymerization modification, allowing for the attachment of other functional molecules. This approach is used to create polymers with tailored properties for specific applications.

Research on copolymers has shown that incorporating different monomers can tune the properties of the final polymer. For example, novel poly(aryl ether nitrile ether ketone ketone) (PENEKK) and poly(aryl ether nitrile ether ketone biphenyl ketone) (PENEKBK) copolymers have been synthesized by varying the molar ratio of different acid chlorides, including a biphenyl derivative. researchgate.net These copolymers exhibit good thermal properties and solubility in organic solvents, making them suitable for processing into thin films with high tensile strength. researchgate.net The use of a monomer like this compound could lead to the development of copolymers with a unique balance of properties derived from its specific chemical structure.

Table 1: Potential Polymerization Reactions Involving this compound Derivatives

| Polymerization Type | Potential Role of this compound Derivative | Resulting Polymer Class | Reference |

| Polycondensation | Monomer (after hydrolysis of ester to carboxylic acid) | Poly(aryl ether ketone) | google.comresearchgate.net |

| Copolymerization | Functional comonomer | Functionalized Poly(aryl ether ketone) | researchgate.net |

Fluorescent Probes and Sensor Applications (Non-Biological Sensing)

Biphenyl derivatives are known for their fluorescent properties, which can be harnessed for the development of chemical sensors. The fluorescence of these compounds is often sensitive to their local environment, making them suitable for detecting various analytes, including metal ions.

The core structure of this compound is closely related to compounds that have been studied for their fluorescence. For example, 4-acetyl-4'-(dimethylamino)biphenyl exhibits significant solvatochromism, where its fluorescence spectrum shifts depending on the polarity of the solvent. rsc.org This suggests that the acetylated biphenyl scaffold is inherently fluorescent and responsive to its surroundings.

Furthermore, various hydroxy- and amino-biphenyls have been investigated for their pH-dependent fluorescence, indicating that functional groups on the biphenyl rings play a crucial role in their photophysical properties. nih.gov Biphenyl derivatives have been successfully designed as fluorescent probes for the detection of multiple metal ions, such as Zn2+, Al3+, Cr3+, and Fe3+. rsc.org These probes often work through a "turn-on" mechanism where the fluorescence intensity increases upon binding to the target ion. rsc.org The acetyl and ester groups of this compound could potentially serve as binding sites for metal ions, leading to changes in its fluorescence that could be used for sensing applications.

Table 2: Fluorescent Properties of Related Biphenyl Derivatives

| Biphenyl Derivative | Fluorescent Property | Application | Reference |

| 4-Acetyl-4'-(dimethylamino)biphenyl | Solvatochromic fluorescence | Solvent polarity sensing | rsc.org |

| Biphenyl-containing amido Schiff base | Turn-on fluorescence for Al3+ and Zn2+ | Metal ion sensing | rsc.org |

| Hydroxy- and amino-biphenyls | pH-dependent fluorescence | pH sensing | nih.gov |

Catalysis and Ligand Design for Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters linked together by organic molecules, known as ligands. The properties of MOFs, including their catalytic activity, can be tuned by changing the metal or the organic ligand. Biphenyl derivatives, particularly dicarboxylic acids, are widely used as ligands in the synthesis of MOFs.

While this compound is not a dicarboxylic acid, its structure contains a biphenyl core that is a common feature in MOF ligands. The ester group could be hydrolyzed to a carboxylic acid, making it a suitable candidate for MOF synthesis. Furthermore, the acetyl group can act as a functional site within the MOF. The functionalization of MOF linkers with groups like -NH2 or -NO2 has been shown to influence the catalytic performance of the resulting MOF. nih.gov The acetyl group in this compound could similarly be used to create functionalized MOFs with potential catalytic applications.

For instance, MOFs with functionalized linkers have been used as catalysts in various organic reactions. The incorporation of functional groups can create active sites within the MOF structure, leading to enhanced catalytic activity and selectivity. nih.govresearchgate.net The acetyl group, being a carbonyl group, could potentially participate in catalytic cycles or act as a binding site for reactants.

Agrochemical and Material Protection Applications (excluding biological efficacy in humans/animals)

Biphenyl and its derivatives have a history of use in agrochemical applications, particularly as fungicides. Biphenyl itself has been used to prevent the growth of molds and fungi on citrus fruits during transportation. nih.govnih.gov This suggests that the biphenyl scaffold possesses inherent antifungal properties.

Recent research has explored new biphenyl derivatives as potential pesticides. For example, a series of novel biphenylcarboxamidine derivatives have been synthesized and shown to have insecticidal activity against the cotton leafworm, Spodoptera littoralis. nih.gov The structure-activity relationship of these compounds is an active area of research, with the type and position of substituents on the biphenyl rings playing a crucial role in their biological activity. nih.gov

Dyes and Pigments Research

Azo dyes, which contain the -N=N- functional group, are a major class of synthetic colorants. The synthesis of azo dyes often involves the diazotization of an aromatic amine, followed by coupling with an electron-rich aromatic compound. Biphenyl derivatives can be used as precursors in the synthesis of azo dyes. For instance, substituted biphenyl anilines are important in the synthesis of dyes. rsc.org

While this compound is not an amine, it could be chemically modified to introduce an amino group, making it a suitable precursor for azo dye synthesis. The resulting dyes would incorporate the rigid biphenyl structure, which can influence the color and fastness properties of the dye. Disperse dyes, used for dyeing polyester (B1180765) fabrics, have been synthesized from various aromatic precursors, and the inclusion of ester groups in the dye molecule can affect their properties. researchgate.netacs.orgrsc.org The ethyl ester group in this compound could therefore be a relevant feature in the design of new disperse dyes.

Structure Property Relationships in Ethyl 4 4 Acetylphenyl Benzoate Derivatives

Influence of Substituent Effects on Spectroscopic and Electronic Properties

The spectroscopic and electronic behavior of Ethyl 4-(4-acetylphenyl)benzoate is intrinsically linked to its molecular structure. The introduction of various substituent groups onto the biphenyl (B1667301) rings can systematically tune these properties.

Spectroscopic Properties: The UV-Vis absorption and fluorescence spectra of aromatic compounds like this compound are dominated by π→π* transitions within the conjugated system. The position and intensity of the absorption maxima (λ_max) are sensitive to substituents. researchgate.net Electron-donating groups (EDGs) such as methoxy (B1213986) (-OCH₃) or amino (-NH₂) groups tend to cause a bathochromic (red) shift in the absorption spectrum, while electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN) groups can lead to a hypsochromic (blue) shift or a more complex spectral change depending on their position. researchgate.net For instance, studies on analogous 4-hydroxycoumarin (B602359) derivatives show that EDGs result in bathochromically shifted UV/Vis absorption and emission spectra. researchgate.net Similarly, the fluorescence properties are strongly affected. The introduction of groups that enhance intramolecular charge transfer (ICT) can lead to significant changes in fluorescence quantum yield and Stokes shift. researchgate.netnih.govresearchgate.net In acetophenone (B1666503) derivatives, solvent polarity and substituents collectively influence the energy levels of the low-lying nπ* and ππ* excited triplet states, which dictates their photophysical behavior. acs.orgflinders.edu.au

Electronic Properties: The electronic characteristics, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for determining the material's potential in electronic devices. The HOMO-LUMO energy gap is a key parameter that influences the compound's stability and conductivity. researchgate.netespublisher.com DFT calculations on related systems show that the HOMO is often localized on the more electron-rich part of the molecule, while the LUMO is distributed across the electron-accepting region. espublisher.comespublisher.com Adding EDGs generally raises the HOMO energy level, while EWGs lower the LUMO energy level. Both modifications typically lead to a reduction in the HOMO-LUMO gap. researchgate.net This tuning of the energy gap is crucial for applications in areas like organic electronics. For example, in a study of 1-Ethyl-4-phenyl-1,5-benzodiazepin-2-thione and its derivatives, the HOMO-LUMO gap was found to range from approximately 2.88 to 4.01 eV depending on the substituent. espublisher.com

Table 1: Representative Effects of Substituents on Spectroscopic and Electronic Properties of Aromatic Ketones and Esters Note: This table provides illustrative data based on trends observed in related compound classes to approximate the expected effects on this compound derivatives.

| Substituent Group | Typical Position | Effect on UV-Vis λ_max | Effect on HOMO-LUMO Gap |

| -OCH₃ (Methoxy) | para to ester/acetyl | Bathochromic Shift (Red Shift) researchgate.net | Decrease researchgate.net |

| -NO₂ (Nitro) | para to ester/acetyl | Hypsochromic Shift (Blue Shift) researchgate.net | Decrease espublisher.com |

| -Cl (Chloro) | ortho or meta | Minor Shift researchgate.net | Minor Change espublisher.com |

| -NH₂ (Amino) | para to ester/acetyl | Strong Bathochromic Shift researchgate.net | Significant Decrease espublisher.com |

Impact of Conformational Flexibility on Material Performance

The performance of materials derived from this compound is critically dependent on its three-dimensional structure and conformational dynamics. The most significant aspect of its flexibility is the rotation around the single bond connecting the two phenyl rings.

The dihedral angle between the two aromatic rings in biphenyl systems is a result of a delicate balance between two opposing factors: steric hindrance and π-conjugation. libretexts.orgic.ac.uk A planar conformation (0° dihedral angle) maximizes π-conjugation across the molecule but also maximizes steric repulsion between the ortho-hydrogens. Conversely, a perpendicular conformation (90° dihedral angle) minimizes steric hindrance but eliminates conjugation between the rings. libretexts.org For unsubstituted biphenyl in the gas phase, the equilibrium dihedral angle is approximately 44-45°. ic.ac.ukacs.org

Table 2: Influence of Ortho-Substitution on Biphenyl Dihedral Angle Note: This table presents data from computational studies on substituted biphenyls to illustrate the principles of conformational control.

| Compound | Ortho-Substituent(s) | Predicted Dihedral Angle (Gas Phase) | Rotational Barrier | Reference |

| Biphenyl | None | ~45° | Low | libretexts.orgic.ac.uk |

| 2-Fluorobiphenyl | -F | ~55° | Moderate | acs.org |

| 2,2'-Dimethylbiphenyl | -CH₃, -CH₃ | ~70° | High | nih.gov |

| 2,2'-Dichlorobiphenyl | -Cl, -Cl | ~72° | High | acs.org |

Systematic Variation of Ester and Acetyl Moieties on Reactivity and Properties

Ester Moiety Variation: The alkyl portion of the ester group (the ethyl group in this case) can be systematically varied (e.g., methyl, propyl, butyl). This modification primarily impacts physical properties. Generally, increasing the length of the alkyl chain in a homologous series of esters can affect melting points and liquid crystalline behavior. uobasrah.edu.iq In some classes of aromatic esters, shorter alkyl chains lead to higher melting points. researchgate.net The length and branching of this chain also influence solubility in various solvents and can be tailored to improve processability for material applications. From a reactivity standpoint, the ester group itself is subject to reactions like hydrolysis (cleavage to a carboxylic acid and alcohol) and reduction (conversion to an alcohol). numberanalytics.comnumberanalytics.com The rate of these reactions can be influenced by steric hindrance around the carbonyl group and by the electronic effects of substituents on the aromatic rings. numberanalytics.comnumberanalytics.com

Acetyl Moiety Variation: The acetyl group (-COCH₃) is a key reactive site. It is an electron-withdrawing group that deactivates the phenyl ring to which it is attached towards electrophilic substitution. rsc.org The carbonyl group can undergo a wide range of chemical transformations. For example, it can be reduced to a secondary alcohol, oxidized to a carboxylic acid (via hypohalite oxidation of the methyl ketone), or serve as a handle for forming larger structures through reactions like aldol (B89426) condensation or the formation of Schiff bases. researchgate.net The reactivity of the acetyl group is also influenced by substituents on the biphenyl system. Furthermore, the acetyl group plays a role in the molecule's photochemistry; in many acetophenone derivatives, it is the primary site for n→π* electronic transitions, which are fundamental to their use as photosensitizers. beilstein-journals.orgacs.org More advanced transformations, such as the "ester dance" where a carboxylate group migrates to an adjacent position on an aromatic ring under palladium catalysis, highlight the potential for complex, controlled modifications of the core structure. nih.gov

Correlation of Molecular Structure with Advanced Material Characteristics

The fundamental properties described in the preceding sections directly correlate with the performance of this compound derivatives in advanced materials, particularly liquid crystals.

The formation of specific liquid crystal phases, such as nematic or smectic phases, is a direct consequence of molecular structure. For instance, studies on various biphenyl ester liquid crystals show that the presence of flexible terminal alkoxy chains is often crucial for inducing mesomorphism. researchgate.netresearchgate.net Molecules with shorter chains may exhibit only a nematic phase, while longer chains can promote the formation of more ordered smectic phases. uobasrah.edu.iq The polarity and polarizability arising from the ester and acetyl groups contribute to the intermolecular forces (dipole-dipole interactions and dispersion forces) that govern molecular packing and, consequently, the type and thermal stability of the mesophase. researchgate.net For example, para-substituted aromatic rings lead to a linear molecular shape and high polarization, which are conducive to liquid crystalline properties. uobasrah.edu.iq The conformational flexibility discussed in section 7.2 also plays a role; a structure that is too rigid may have a very high melting point that obscures any liquid crystal phases, while one that is too flexible may lack the ordered packing required for mesophase formation. acs.org Thus, by systematically modifying substituents and terminal groups, the clearing point (the temperature at which the material transitions from a liquid crystal to an isotropic liquid) and the temperature range of the mesophase can be precisely controlled. researchgate.net